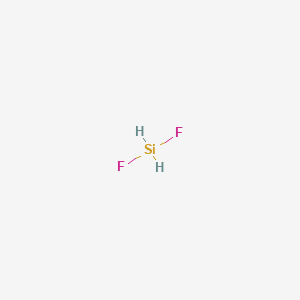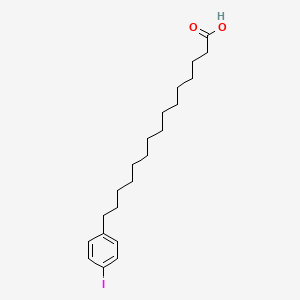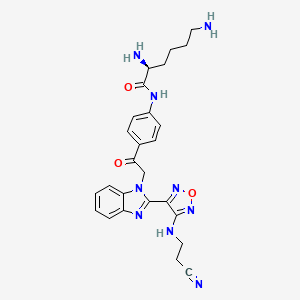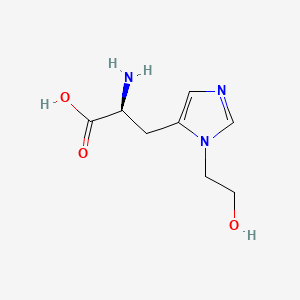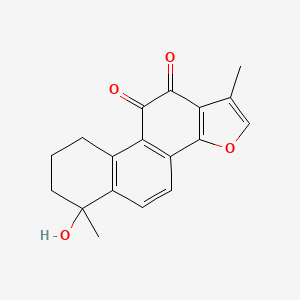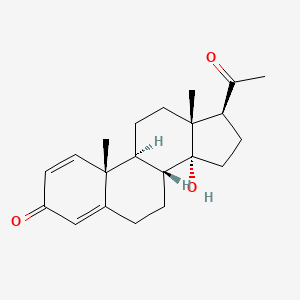![molecular formula C28H24N2O3 B1194554 4'-氨基甲酰基-[1,1'-联苯]-4-基([1,1'-联苯]-3-基甲基)(甲基)氨基甲酸酯 CAS No. 1338574-83-6](/img/structure/B1194554.png)
4'-氨基甲酰基-[1,1'-联苯]-4-基([1,1'-联苯]-3-基甲基)(甲基)氨基甲酸酯
科学研究应用
WWL 123 具有广泛的科学研究应用,包括:
化学: 用作工具化合物来研究 ABHD6 的抑制及其对各种生化途径的影响。
生物学: 研究其在调节内源性大麻素信号传导及其对细胞过程的影响中的作用。
医学: 被探索为癫痫、代谢紊乱和炎症的潜在治疗剂。
工业: 用于开发针对神经和代谢疾病的新药 .
作用机制
WWL 123 通过抑制 α/β-水解酶结构域 6 (ABHD6) 发挥作用。这种酶参与单酰基甘油(如内源性大麻素 2-花生四烯酰甘油 (2-AG))的水解。通过抑制 ABHD6,WWL 123 提高了 2-AG 的水平,进而调节大麻素受体信号传导。 这种机制与癫痫的背景特别相关,在癫痫中,增强内源性大麻素信号传导可以减少癫痫发作的发生 .
生化分析
Biochemical Properties
4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, carbamates are known to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission. Additionally, 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may interact with other proteins involved in metabolic pathways, influencing their activity and function.
Cellular Effects
The effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of cholinesterase enzymes by carbamates can disrupt normal cell signaling, leading to altered cellular responses . Furthermore, changes in gene expression induced by this compound can affect the production of proteins essential for cell survival and function.
Molecular Mechanism
The molecular mechanism of action of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate involves its interaction with biomolecules at the molecular level. This compound binds to the active site of cholinesterase enzymes, inhibiting their activity . This binding prevents the breakdown of acetylcholine, leading to its accumulation and prolonged action at synapses. Additionally, 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may influence other molecular targets, such as receptors and ion channels, further modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate can change over time. The stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. Studies have shown that carbamates can degrade over time, leading to a decrease in their inhibitory activity . Additionally, prolonged exposure to 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate may result in adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as the inhibition of cholinesterase enzymes, which can be beneficial in treating certain conditions . At high doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of normal cellular functions. Threshold effects and dose-response relationships are essential considerations in evaluating the safety and efficacy of this compound.
Metabolic Pathways
4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The metabolic pathways of carbamates often involve hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and duration of action.
Transport and Distribution
The transport and distribution of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate within cells and tissues are crucial for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization within specific tissues can influence its therapeutic and toxic effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in various applications.
Subcellular Localization
The subcellular localization of 4’-Carbamoyl-[1,1’-biphenyl]-4-yl ([1,1’-biphenyl]-3-ylmethyl)(methyl)carbamate can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the synaptic cleft can enhance its inhibitory effects on cholinesterase enzymes. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
WWL 123 是通过一系列涉及形成氨基甲酸酯的化学反应合成的。合成路线通常包括 1,1'-联苯-3-基甲胺与甲基异氰酸酯反应形成中间体 N-甲基氨基甲酸酯。 然后在受控条件下将这种中间体与 4-氨基羰基-1,1'-联苯-4-基酯反应以生成 WWL 123 .
工业生产方法
WWL 123 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保最终产品的稳定性和质量。 该化合物通常使用高效液相色谱 (HPLC) 进行纯化,以达到 ≥98% 的纯度 .
化学反应分析
反应类型
WWL 123 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化以形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
形成的主要产物
这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能产生氧化的氨基甲酸酯衍生物,而还原可以产生化合物的还原形式 .
相似化合物的比较
类似化合物
WWL 123 模拟物-1: WWL 123 的类似物,对 ABHD6 具有类似的抑制作用.
其他 ABHD6 抑制剂: 像 WWL 70 和 WWL 70 模拟物-1 这样的化合物也抑制 ABHD6,但它们的选择性和效力可能不同
WWL 123 的独特性
WWL 123 由于其对 ABHD6 的高选择性和穿透大脑的能力而独一无二。 这使其在神经系统疾病的研究和潜在治疗应用中特别有价值 .
属性
IUPAC Name |
[4-(4-carbamoylphenyl)phenyl] N-methyl-N-[(3-phenylphenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O3/c1-30(19-20-6-5-9-25(18-20)21-7-3-2-4-8-21)28(32)33-26-16-14-23(15-17-26)22-10-12-24(13-11-22)27(29)31/h2-18H,19H2,1H3,(H2,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJGYRHAOHORFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


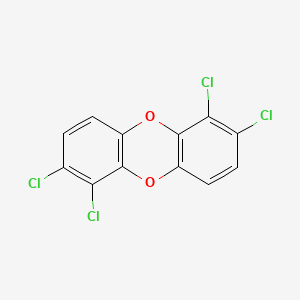
![2-[(4-Methoxyphenyl)methyl]oxirane](/img/structure/B1194473.png)
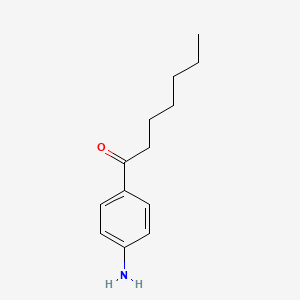
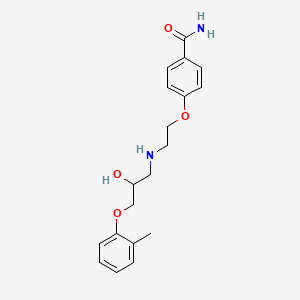
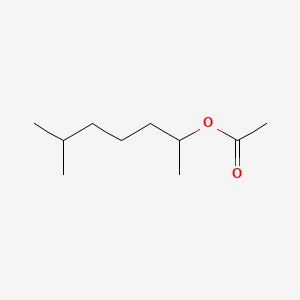
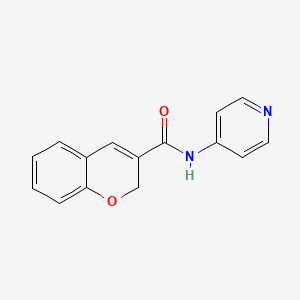
![[(3R,4a'R,5'S,7'R,9a'R)-2-Formyl-5'-hydroxy-3-methyl-8'-methylene-1',9'-dioxohexahydrospiro[cyclohexane-1,4'-[2]oxa[7,9a]methanocyclohepta[c]pyran]-3-yl]methyl acetate](/img/structure/B1194482.png)
